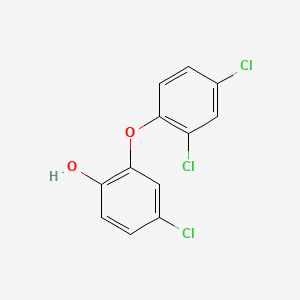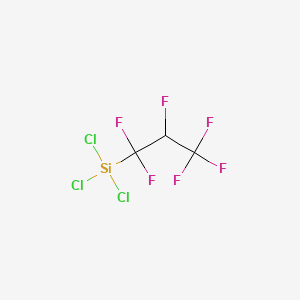![molecular formula C23H23N2+ B13424171 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline CAS No. 24144-04-5](/img/structure/B13424171.png)
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline is a chemical compound known for its unique structure and properties. It is often referred to as Quinaldine Red in scientific literature . This compound is characterized by its dark green to black solid appearance and is used in various scientific applications due to its distinctive chemical behavior .
準備方法
The synthesis of 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline involves a condensation reaction between the methyl group of 1-ethyl-2-methylquinolinium iodide and the carbonyl group of para-dimethylaminobenzaldehyde . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
化学反応の分析
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like sodium carbonate and reducing agents such as hydrogen . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of different oxidized derivatives of the compound .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and a pH indicator due to its ability to change color based on pH levels . In biology, it is utilized in fluorescence microscopy to study cellular structures and processes . Industrially, it is used in the production of dyes and pigments .
作用機序
The mechanism of action of 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline involves its interaction with molecular targets and pathways within cells . It acts as a cationic molecule that can undergo oxidation at different pH levels, which is crucial for its function as a pH indicator . The compound’s fluorescence properties are also significant, as it only fluoresces when bound to specific targets, making it useful in various imaging techniques .
類似化合物との比較
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline can be compared to other similar compounds such as 1-ethyl-2-methylquinolinium iodide and para-dimethylaminobenzaldehyde . These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its dual functionality as both a fluorescent probe and a pH indicator, which is not commonly found in other related compounds .
特性
CAS番号 |
24144-04-5 |
|---|---|
分子式 |
C23H23N2+ |
分子量 |
327.4 g/mol |
IUPAC名 |
1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C23H23N2/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2/h5-17H,3-4H2,1-2H3/q+1 |
InChIキー |
CJRNTVYQEXDVCB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)





![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)



